N-Benzylideneglycine N-Benzylideneglycine
Brand Name: Vulcanchem
CAS No.: 103084-31-7
VCID: VC17367145
InChI: InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)
SMILES:
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

N-Benzylideneglycine

CAS No.: 103084-31-7

Cat. No.: VC17367145

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylideneglycine - 103084-31-7

Specification

CAS No. 103084-31-7
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 2-(benzylideneamino)acetic acid
Standard InChI InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12)
Standard InChI Key FBKZPNHEQARWCQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=NCC(=O)O

Introduction

Structural and Chemical Identity of N-Benzylideneglycine

N-Benzylideneglycine (C9H9NO2\text{C}_9\text{H}_9\text{NO}_2) is formally identified as (EE)-2-(benzylideneamino)acetic acid, a product of the condensation reaction between glycine and benzaldehyde. The imine linkage (C=N\text{C}=\text{N}) formed during this reaction confers unique reactivity, enabling subsequent reduction to N-benzylglycine or participation in cyclization reactions. Key physicochemical properties include a molecular weight of 163.18 g/mol, solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and limited stability in aqueous media due to hydrolytic susceptibility .

Synthetic Methodologies and Optimization

Schiff Base Formation via Condensation

The industrial synthesis of N-Benzylideneglycine, as detailed in Japanese Patent JPH05178802A, involves reacting glycine with benzaldehyde in the presence of a base (e.g., sodium hydroxide) to form the Schiff base intermediate . This reaction proceeds under mild conditions (room temperature, aqueous medium) with a molar ratio of glycine to benzaldehyde of 1:1.05. A catalytic amount of palladium-carbon (0.47 g of 5% Pd/C per mole of glycine) facilitates subsequent hydrogenation, though the Schiff base itself is isolated prior to reduction in this protocol. The reported yield of the intermediate Schiff base exceeds 90%, as quantified via high-performance liquid chromatography (HPLC) .

Table 1: Synthesis Conditions for N-Benzylideneglycine

ParameterValueSource
ReactantsGlycine, Benzaldehyde
CatalystNone (base: NaOH)
Temperature25–30°C
SolventWater
Yield90.4% (post-reduction)

Alternative Routes and Derivative Synthesis

Chinese Patent CN1477095A discloses a method for synthesizing N-benzyl glycine ethyl ester via benzyl chloride and glycine ethyl ester . While this route bypasses the Schiff base intermediate, it underscores the industrial relevance of N-benzyl glycine derivatives. Notably, the use of mixed catalysts (pyridine and xylidene) and anhydrous sodium sulfate in toluene at elevated temperatures (110–140°C) highlights the versatility of N-Benzylideneglycine’s downstream applications .

Chemical Reactivity and Stability

The imine group in N-Benzylideneglycine is prone to hydrolysis under acidic or alkaline conditions, regenerating glycine and benzaldehyde. This reactivity is exploited in controlled drug delivery systems, where pH-dependent degradation releases active moieties. Conversely, reduction with hydrogen gas and palladium catalysts yields N-benzylglycine, a compound with demonstrated anticonvulsant activity . Kinetic studies indicate that the Schiff base’s stability in organic solvents (e.g., ethanol, acetone) exceeds 24 hours at 4°C, making it suitable for storage and further functionalization.

Pharmacological Applications and Derivative Activity

Table 2: Pharmacokinetic Profile of N-Benzyl Glycinamide vs. Glycine

ParameterN-Benzyl GlycinamideGlycine
Plasma Half-life (h)2.5 ± 0.30.8 ± 0.1
Brain Penetration (%)18.2 ± 2.12.4 ± 0.5
ED50_{50} (mg/kg)45.6>200

Structure-Activity Relationships

The anticonvulsant efficacy of glycine derivatives is highly dependent on substituent lipophilicity and steric bulk. For example, replacing the benzylidene group with a phenylacetyl moiety abolishes activity, likely due to increased metabolic degradation . This underscores the importance of the Schiff base’s aromatic ring in stabilizing the compound’s interaction with neuronal glycine receptors.

Industrial and Research Implications

The scalability of N-Benzylideneglycine synthesis, as evidenced by patented methodologies, positions it as a cost-effective intermediate for pharmaceutical manufacturing. Future research directions include exploring its utility in metal-organic frameworks (MOFs) for catalytic applications and optimizing derivative synthesis to improve therapeutic indices.

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